molecular formula C19H31NO2 B14628200 4-(Dodecylamino)benzoic acid CAS No. 55791-57-6

4-(Dodecylamino)benzoic acid

Cat. No.: B14628200
CAS No.: 55791-57-6
M. Wt: 305.5 g/mol
InChI Key: XJPFHIYOQHZAOW-UHFFFAOYSA-N
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Description

4-(Dodecylamino)benzoic acid is an organic compound that belongs to the class of aminobenzoic acids It consists of a benzoic acid core with a dodecylamino group attached to the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dodecylamino)benzoic acid typically involves the following steps:

    Nitration of Benzoic Acid: Benzoic acid is first nitrated to form 4-nitrobenzoic acid.

    Reduction of Nitro Group: The nitro group in 4-nitrobenzoic acid is then reduced to form 4-aminobenzoic acid.

    Alkylation: The 4-aminobenzoic acid is then alkylated with dodecylamine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Dodecylamino)benzoic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions.

    Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

    Acid-Base Reactions: The carboxylic acid group can participate in acid-base reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides and conditions like basic medium are commonly used.

    Electrophilic Aromatic Substitution: Reagents like halogens, nitrating agents, and conditions such as acidic medium are used.

    Acid-Base Reactions: Common reagents include bases like sodium hydroxide and acids like hydrochloric acid.

Major Products Formed

    Nucleophilic Substitution: Alkylated derivatives of this compound.

    Electrophilic Aromatic Substitution: Substituted benzoic acid derivatives.

    Acid-Base Reactions: Formation of salts like sodium 4-(Dodecylamino)benzoate.

Scientific Research Applications

4-(Dodecylamino)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Used in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Dodecylamino)benzoic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins.

    Pathways Involved: It can modulate signaling pathways, metabolic pathways, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic Acid: Similar structure but lacks the dodecylamino group.

    4-(Dimethylamino)benzoic Acid: Similar structure but has a dimethylamino group instead of a dodecylamino group.

    Benzoic Acid: The parent compound without any amino substitution.

Uniqueness

4-(Dodecylamino)benzoic acid is unique due to the presence of the long dodecyl chain, which imparts distinct chemical and physical properties. This makes it suitable for specific applications, such as in the formulation of surfactants and emulsifiers, where the long hydrophobic chain plays a crucial role.

Properties

CAS No.

55791-57-6

Molecular Formula

C19H31NO2

Molecular Weight

305.5 g/mol

IUPAC Name

4-(dodecylamino)benzoic acid

InChI

InChI=1S/C19H31NO2/c1-2-3-4-5-6-7-8-9-10-11-16-20-18-14-12-17(13-15-18)19(21)22/h12-15,20H,2-11,16H2,1H3,(H,21,22)

InChI Key

XJPFHIYOQHZAOW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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